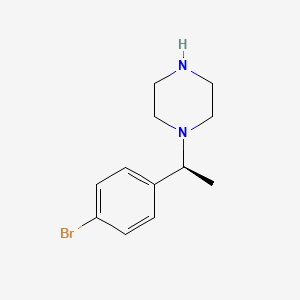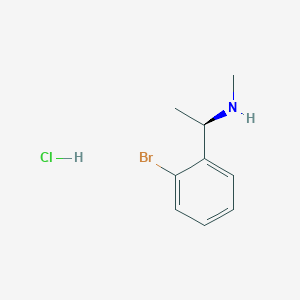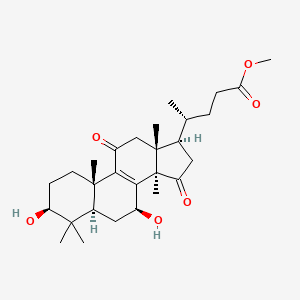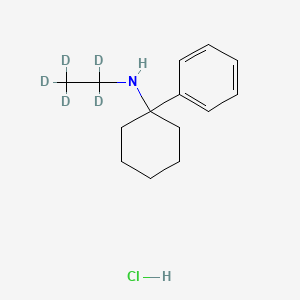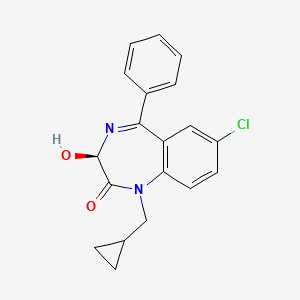
3-(R)-3-Hydroxyprazepam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-®-3-Hydroxyprazepam is a chiral benzodiazepine derivative known for its pharmacological properties. It is a metabolite of prazepam, a drug used for its anxiolytic effects. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-®-3-Hydroxyprazepam typically involves the hydroxylation of prazepam. This can be achieved through various methods, including enzymatic hydroxylation or chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of 3-®-3-Hydroxyprazepam may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions: 3-®-3-Hydroxyprazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, prazepam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can regenerate prazepam.
科学研究应用
3-®-3-Hydroxyprazepam has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying chiral synthesis and enantiomeric separation techniques.
Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-®-3-Hydroxyprazepam involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.
相似化合物的比较
Prazepam: The parent compound from which 3-®-3-Hydroxyprazepam is derived.
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Uniqueness: 3-®-3-Hydroxyprazepam is unique due to its chiral nature and specific pharmacokinetic profile. Unlike its parent compound, prazepam, it has a distinct metabolic pathway and may offer different therapeutic benefits. Its enantiomeric purity also makes it a valuable compound for studying chiral drug interactions and metabolism.
属性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
(3R)-7-chloro-1-(cyclopropylmethyl)-3-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1 |
InChI 键 |
SYUMLTUHTWFDGE-GOSISDBHSA-N |
手性 SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=N[C@@H](C2=O)O)C4=CC=CC=C4 |
规范 SMILES |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC(C2=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


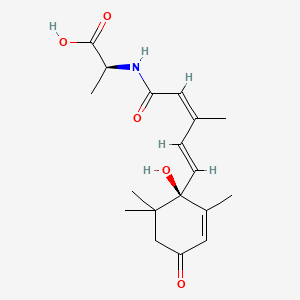
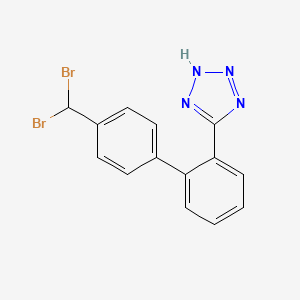
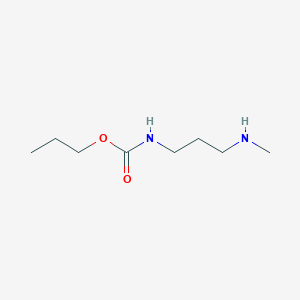
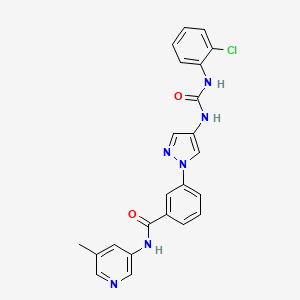
pyrimidin-2-one](/img/structure/B13444037.png)
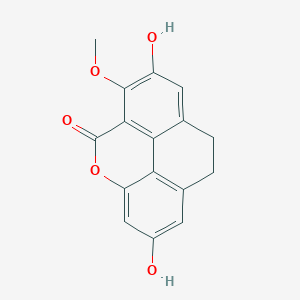
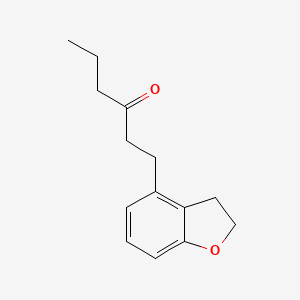
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)


